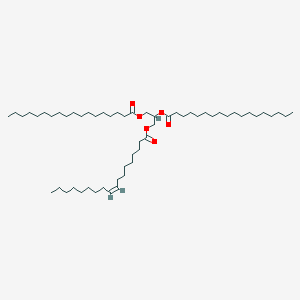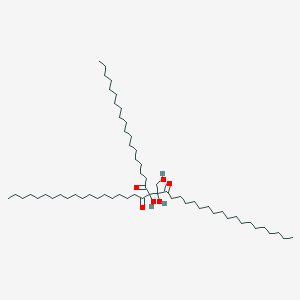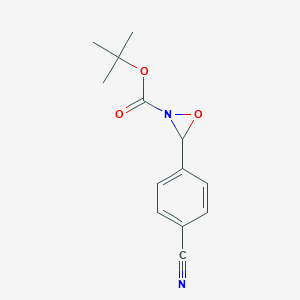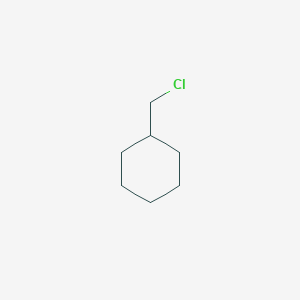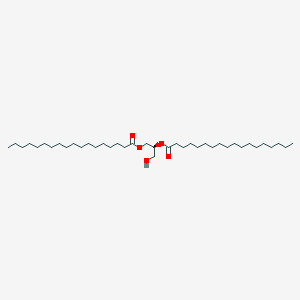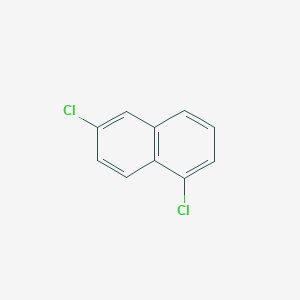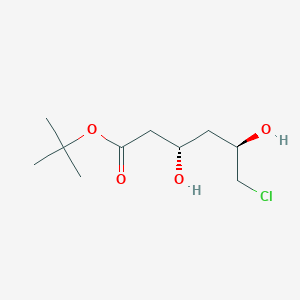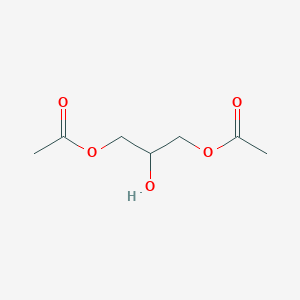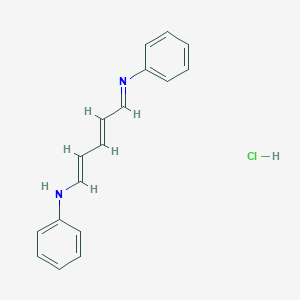
(1S)-2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol, commonly known as β-ionone, is a natural fragrance compound found in various fruits and flowers. It is a member of the terpenoid family and is widely used in the fragrance industry due to its pleasant aroma. Apart from its use in the fragrance industry, β-ionone has also been studied for its potential applications in scientific research.
作用機序
The mechanism of action of β-ionone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. It has been shown to activate the p38 MAPK pathway, which plays a crucial role in cell death and survival. β-ionone has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
生化学的および生理学的効果
β-ionone has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Additionally, β-ionone has been found to possess anti-inflammatory properties, which can help reduce inflammation in the body.
実験室実験の利点と制限
One of the advantages of using β-ionone in lab experiments is its low toxicity. It has been found to be relatively safe and non-toxic, making it a good candidate for in vitro and in vivo studies. However, one of the limitations of using β-ionone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of β-ionone. One potential area of research is the development of β-ionone-based cancer therapies. Another potential area of research is the study of the neuroprotective effects of β-ionone, which could have implications for the treatment of neurodegenerative diseases. Additionally, the development of novel methods for synthesizing β-ionone could lead to new applications for this compound in various scientific fields.
合成法
β-ionone can be synthesized through various methods, including the oxidation of β-carotene, the isomerization of α-ionone, and the cyclization of geraniol. The most commonly used method for synthesizing β-ionone is the cyclization of geraniol. This method involves the use of a strong acid catalyst, such as sulfuric acid, to catalyze the cyclization of geraniol to form β-ionone.
科学的研究の応用
β-ionone has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and pharmacology. It has been found to possess anti-cancer properties, which make it a potential candidate for cancer therapy. Studies have shown that β-ionone can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
特性
CAS番号 |
119439-20-2 |
|---|---|
製品名 |
(1S)-2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(1S)-2-methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,6-7,10-11H,5H2,1-3H3/t10-/m0/s1 |
InChIキー |
ZDZKIUYTORHFPQ-JTQLQIEISA-N |
異性体SMILES |
CC1=CCC(=C[C@@H]1O)C(C)C |
SMILES |
CC1=CCC(=CC1O)C(C)C |
正規SMILES |
CC1=CCC(=CC1O)C(C)C |
同義語 |
2,5-Cyclohexadien-1-ol,2-methyl-5-(1-methylethyl)-,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



